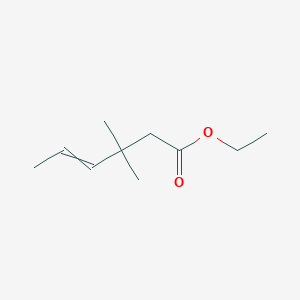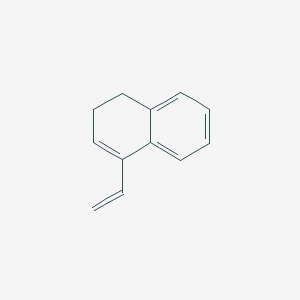
Naphthalene, 4-ethenyl-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 4-ethenyl-1,2-dihydro-: is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, characterized by the presence of an ethenyl group at the 4-position and a dihydro modification at the 1,2-positions. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, 4-ethenyl-1,2-dihydro- typically involves the hydrogenation of naphthalene derivatives followed by the introduction of an ethenyl group. One common method is the catalytic hydrogenation of 4-vinylnaphthalene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a palladium catalyst at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of naphthalene, 4-ethenyl-1,2-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethenyl group and achieve the dihydro form. This process ensures the large-scale availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 4-ethenyl-1,2-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 4-ethenyl-1,2-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 4-ethenyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
- Naphthalene, 1,2-dihydro-4-phenyl-
- Naphthalene, 1,2-dihydro-
- Naphthalene, 2-ethenyl-
Comparison: Naphthalene, 4-ethenyl-1,2-dihydro- is unique due to the presence of both an ethenyl group and a dihydro modification This combination imparts distinct chemical properties and reactivity compared to other naphthalene derivatives For example, naphthalene, 1,2-dihydro-4-phenyl- has a phenyl group instead of an ethenyl group, leading to different chemical behavior and applications
Properties
CAS No. |
57065-77-7 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-ethenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6-7,9H,1,5,8H2 |
InChI Key |
DQBIDMUOQNMUCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


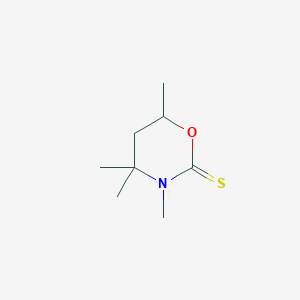
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
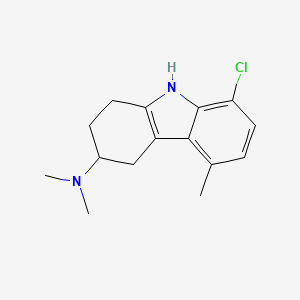
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)
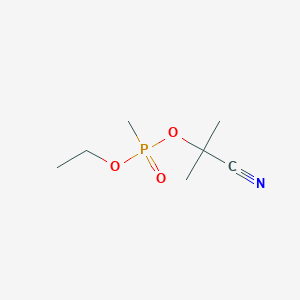

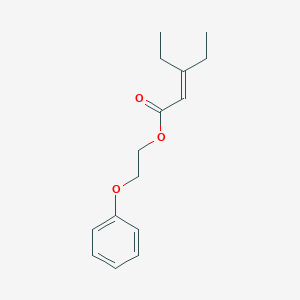
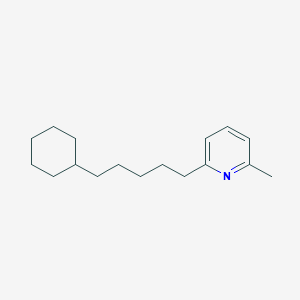
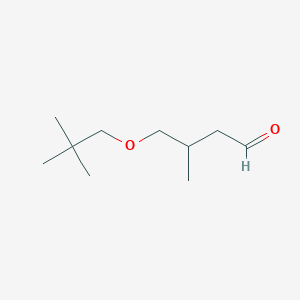
![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
